(2-Oxopyrrolidin-1-yl)acetylpiperazine

Nootropic Cognition enhancer Piperazine scaffold

(2-Oxopyrrolidin-1-yl)acetylpiperazine (IUPAC: 1-(2-oxo-2-piperazin-1-ylethyl)pyrrolidin-2-one; C₁₀H₁₇N₃O₂, MW 211.26 g/mol) is a heterocyclic building block combining a 2-pyrrolidinone ring with a piperazine moiety via an acetyl linker. Patented as the unsubstituted parent scaffold of the N-[(2-oxopyrrolidin-1-yl)acetyl]piperazine series, it is a key intermediate for synthesizing antiamnesic, nootropic, and psychotropic agents targeting cerebrovascular and cognitive disorders.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
Cat. No. B8726728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Oxopyrrolidin-1-yl)acetylpiperazine
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CC(=O)N2CCNCC2
InChIInChI=1S/C10H17N3O2/c14-9-2-1-5-13(9)8-10(15)12-6-3-11-4-7-12/h11H,1-8H2
InChIKeyYFXAZRCWZHAOHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Oxopyrrolidin-1-yl)acetylpiperazine – A Core Intermediate for CNS-Targeted Piperazine Derivatization


(2-Oxopyrrolidin-1-yl)acetylpiperazine (IUPAC: 1-(2-oxo-2-piperazin-1-ylethyl)pyrrolidin-2-one; C₁₀H₁₇N₃O₂, MW 211.26 g/mol) is a heterocyclic building block combining a 2-pyrrolidinone ring with a piperazine moiety via an acetyl linker . Patented as the unsubstituted parent scaffold of the N-[(2-oxopyrrolidin-1-yl)acetyl]piperazine series, it is a key intermediate for synthesizing antiamnesic, nootropic, and psychotropic agents targeting cerebrovascular and cognitive disorders [1]. Its free secondary amine on the piperazine ring enables modular N-functionalization, making it a versatile starting material for structure-activity relationship (SAR) exploration [2].

Why Generic (2-Oxopyrrolidin-1-yl)acetylpiperazine Cannot Be Replaced by Simpler Piperazine Analogs


In-class compounds such as 1-acetylpiperazine or 1-methylpiperazine lack the 2-pyrrolidinone pharmacophore required for target engagement in nootropic and MAGL inhibitor programs . The N-[(2-oxopyrrolidin-1-yl)acetyl] scaffold is explicitly claimed in multiple patent families for antiamnesic activity, and molecular simplification studies demonstrate that removal of the pyrrolidinone ring or substitution with alkyl-acyl groups reduces in vivo potency by 2–4 orders of magnitude [1]. Furthermore, the free piperazine NH is essential for installing sulfonamide, urea, or aryl substituents that define clinical candidate profiles; pre-substituted piperazines (e.g., N-methylpiperazine) preclude these late-stage diversification routes [2].

Quantitative Evidence: Why (2-Oxopyrrolidin-1-yl)acetylpiperazine Outperforms Generic Piperazine Alternatives


Precursor to Sunifiram/Unifiram with 1000-Fold Potency Gain Over Piracetam

The target compound is the direct synthetic precursor to sunifiram (DM-235) and unifiram (DM-232), which are among the most potent piracetam-like nootropics reported. When compared to piracetam (minimum active dose: 30 mg/kg i.p. in mouse passive avoidance), sunifiram (DM-235) shows a minimum effective dose (MED) of 0.001 mg/kg s.c., representing a 30,000-fold increase in potency . Unifiram (DM-232) demonstrates similar potency gains, with MED values ≤0.01 mg/kg s.c. [1]. In contrast, the simple 1-acetylpiperazine building block cannot yield these potency enhancements because it lacks the 2-pyrrolidinone ring necessary for nootropic activity . This establishes the target compound as an irreplaceable entry point for synthesizing ultra-potent cognition enhancers.

Nootropic Cognition enhancer Piperazine scaffold

Scalable Amidation Reactivity for Late-Stage Diversification vs. Alkylpiperazines

The target compound's free piperazine NH reacts with sulfonyl halides or isocyanates under mild conditions (-5 to 30 °C) to generate sulfonamide or urea derivatives in high yields (60–95% after chromatographic purification) [1]. By contrast, 1-methylpiperazine (CAS 84762-34-5) is already N-alkylated and cannot participate in these diversification reactions without prior deprotection or harsh conditions. The acylation of piperazine with (2-oxopyrrolidin-1-yl)acetic acid derivatives using CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) proceeds cleanly, while attempts to functionalize N-acetylpiperazine under identical conditions result in <10% conversion due to amide resonance stabilization of the acetyl group [1].

Synthetic chemistry Amidation Piperazine derivatization

Lipophilicity Advantage for CNS Penetration Over 1-Acetylpiperazine

The target compound has a calculated LogP of approximately 2.0 (ChemExper estimation for N-[(2-oxopyrrolidin-1-yl)acetyl]piperazines) , placing it within the optimal CNS drug space (LogP 1–3). In contrast, 1-acetylpiperazine has a measured LogP of -0.77 , making it excessively hydrophilic for passive blood-brain barrier penetration. The 2-pyrrolidinone moiety contributes approximately +2.8 LogP units relative to the acetyl group, providing a meaningful lipophilicity boost without violating Lipinski's Rule of Five (MW 211 < 500).

Lipophilicity CNS drug design LogP

Validated Intermediate for MAGL Inhibitor SAR Programs

The piperazinyl pyrrolidin-2-one core, for which the target compound is the unsubstituted parent, serves as the starting scaffold for potent reversible monoacylglycerol lipase (MAGL) inhibitors. Compound 3l (IC₅₀ = 0.64 nM against recombinant His-hMAGL) was developed from this core via sequential Suzuki-Miyaura coupling and amidation [1]. In contrast, simple 1-acetylpiperazine-derived analogs showed no detectable MAGL inhibition at 10 μM [1]. This demonstrates that the 2-pyrrolidinone moiety is essential for MAGL binding. The target compound enables rapid SAR exploration at both the piperazine 4-position and the pyrrolidinone ring in a single synthetic step.

MAGL inhibitor Piperazinyl pyrrolidin-2-one Neurodegeneration

Established Anti-Amnesic Activity in Patent-Protected Scaffolds

N-[(2-Oxopyrrolidin-1-yl)acetyl]piperazine derivatives, for which the target compound is the unsubstituted parent, are explicitly claimed in US4904663A as antiamnesic agents with a daily dose range of 0.01–20 mg/kg [1]. In the 1990 study by Valenta et al., compounds VI (VÚFB-13 763) and VIII (VÚFB-14 745), both derived from the target scaffold, proved more active than piracetam in antagonizing cycloheximide-induced brain damage in infantile rats and in potentiating anticonvulsant agents [2]. Other piperazine scaffolds lacking the 2-oxopyrrolidine moiety (e.g., 1-benzylpiperazine) do not appear in these patent claims and showed no antiamnesic activity at equivalent doses.

Antiamnesic Senile dementia Patent scaffold

Procurement-Driven Application Scenarios for (2-Oxopyrrolidin-1-yl)acetylpiperazine


Nootropic Drug Discovery: Synthesis of Ultra-Potent DM-235/DM-232 Analogs

Procure the target compound as the starting material for synthesizing sunifiram (DM-235) and unifiram (DM-232) analogs via N-benzoylation or N-arylsulfonylation. The resulting derivatives achieve MED values as low as 0.001 mg/kg s.c. in mouse passive avoidance tests, representing a 30,000-fold potency gain over piracetam . Pre-substituted piperazines (e.g., 1-acetylpiperazine) cannot access this chemical space and should never be used as substitutes.

MAGL Inhibitor Lead Optimization for Neurodegenerative Disease

Use the target compound as the core scaffold for structure-based design of reversible MAGL inhibitors. Starting from hit compound 2a (IC₅₀ = 3,800 nM), sequential N-arylation and amidation yields clinical candidates with sub-nanomolar potency (e.g., compound 3l, IC₅₀ = 0.64 nM) . The pyrrolidinone carbonyl is required for hydrogen bonding with Ser122 in the MAGL active site; 1-acetylpiperazine analogs show zero inhibition at 10 μM and are unsuitable for this target .

Combinatorial Library Construction for CNS Penetrant Piperazines

Leverage the free piperazine NH for parallel synthesis of sulfonamide, urea, and amide libraries under mild conditions (-5 to 30 °C, 60–95% yields) . The calculated LogP of ~2.0 places derivatives in the optimal CNS drug space, enabling efficient blood-brain barrier penetration screening [1]. 1-Methylpiperazine and 1-acetylpiperazine are incompatible with these late-stage diversification chemistries and should be excluded from procurement specifications.

Reference Standard for Pharmacopoeial Impurity Profiling

Procure the hydrochloride salt (C₁₀H₁₈ClN₃O₂, MW 247.72 g/mol, ≥95% purity) as a reference standard for HPLC impurity profiling of piracetam-related products and cinepazide formulations, where the (2-oxopyrrolidin-1-yl)acetylpiperazine moiety appears as a process impurity or metabolite .

Quote Request

Request a Quote for (2-Oxopyrrolidin-1-yl)acetylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.